molecular formula C12H16ClNO2 B1488398 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol CAS No. 1598176-49-8

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol

Cat. No.: B1488398
CAS No.: 1598176-49-8
M. Wt: 241.71 g/mol
InChI Key: WPFCPYRIIYFZBD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group and a hydroxyl group attached to a benzene ring, as well as a piperidin-4-ol moiety.

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The mode of action of piperidine derivatives also depends on the specific compound. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target of action .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include the physiological environment in the body (such as pH and temperature), as well as external factors like storage conditions .

Biochemical Analysis

Biochemical Properties

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a potent antagonist of the human H3 receptor . Additionally, it can be used in the study of copper-catalyzed N- versus O-arylation . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific receptors and enzymes can lead to changes in cellular behavior, making it a valuable tool for studying cellular responses and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific receptors, such as the human H3 receptor, leading to its antagonistic effects . These interactions can modulate various biochemical pathways, providing insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, making it a reliable tool for long-term research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior. It is important to monitor for any toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and can affect metabolic flux and metabolite levels. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and effectiveness in targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol typically involves the following steps:

  • Benzene Derivative Preparation: The starting material is a benzene derivative with a hydroxyl group at the 2-position and a chlorine atom at the 5-position.

  • Piperidin-4-ol Synthesis: Piperidin-4-ol is synthesized through a series of reactions involving the cyclization of linear precursors.

  • Coupling Reaction: The benzene derivative and piperidin-4-ol are coupled using a suitable reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the benzene ring.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Chloro-substituted benzene derivatives and modified piperidin-4-ol derivatives.

  • Substitution Products: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been evaluated for its biological activity, including potential use as a therapeutic agent.

  • Medicine: Research has explored its use in drug development, particularly for treating diseases such as HIV.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidin-4-ol derivatives, chloro-substituted benzene derivatives, and other benzylpiperidin-4-ol compounds.

  • Uniqueness: The presence of both a chloro group and a hydroxyl group on the benzene ring, as well as the specific structure of the piperidin-4-ol moiety, distinguishes this compound from others in its class.

Properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFCPYRIIYFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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